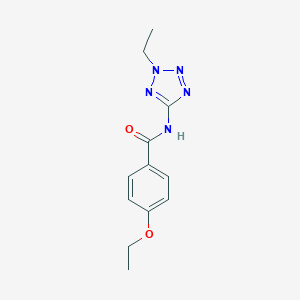
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, this compound has been found to interact with G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and physiological effects:
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating a variety of physiological processes. In addition, this compound is relatively easy to synthesize and can be obtained in good yield. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
未来方向
There are many potential future directions for research on 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has activity against a range of cancer cell lines and may have potential as a novel chemotherapy agent. In addition, this compound has been found to interact with a variety of G protein-coupled receptors, which could lead to the development of new drugs for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent and as a tool for the investigation of G protein-coupled receptor signaling pathways. While there are some limitations to using this compound in lab experiments, its potential for future research is significant.
合成方法
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with sodium ethoxide in ethanol. The reaction is carried out at room temperature and yields the desired product in good yield. This method has been widely used to produce this compound in the laboratory.
科学研究应用
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been used in a wide range of scientific research studies. It has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent. In addition, this compound has been used in the study of the central nervous system and as a tool for the investigation of G protein-coupled receptor signaling pathways.
属性
产品名称 |
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
InChI 键 |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
规范 SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)





![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)